molecular formula C11H18N2O B13644609 (5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine

(5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine

Cat. No.: B13644609
M. Wt: 194.27 g/mol
InChI Key: QVCOLMZLKKGQCQ-UHFFFAOYSA-N
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Description

(5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine: is an organic compound that features a furan ring substituted with a piperidin-1-ylmethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a piperidin-1-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides and bases like sodium hydride.

Major Products

    Oxidation: Products may include furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives are common products.

    Substitution: Various substituted amines and other derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Morpholin-4-ylmethyl)furan-2-yl)methanamine
  • (5-(Pyrrolidin-1-ylmethyl)furan-2-yl)methanamine

Uniqueness

(5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

[5-(piperidin-1-ylmethyl)furan-2-yl]methanamine

InChI

InChI=1S/C11H18N2O/c12-8-10-4-5-11(14-10)9-13-6-2-1-3-7-13/h4-5H,1-3,6-9,12H2

InChI Key

QVCOLMZLKKGQCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)CN

Origin of Product

United States

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